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Abstract

This document provides a comprehensive protocol for a cell-based assay to quantify the
efficacy of Civorebrutinib, a selective and covalent Bruton's tyrosine kinase (BTK) inhibitor.[1]
[2] The assay measures the inhibition of BTK auto-phosphorylation in a human B-cell
lymphoma cell line following B-cell receptor (BCR) stimulation. This method is suitable for
determining the half-maximal inhibitory concentration (IC50) and for comparative analysis of
different BTK inhibitors.

Introduction

Civorebrutinib is an investigational small molecule that irreversibly inhibits Bruton's tyrosine
kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and activation.[1]
[3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[4][5] Aberrant
activation of this pathway is a hallmark of various B-cell malignancies and autoimmune
diseases.[4][6] Civorebrutinib's mechanism involves covalent binding to a cysteine residue
(C481) in the ATP-binding domain of BTK, leading to sustained target inhibition.[5]

This protocol details an in vitro, cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to
measure the potency of Civorebrutinib by quantifying the phosphorylation of BTK at tyrosine
223 (Y223) in Ramos cells, a human Burkitt's lymphoma cell line.

Signaling Pathway Overview
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Upon antigen binding, the B-cell receptor (BCR) complex initiates a signaling cascade. This
involves the activation of SRC family kinases like LYN, which then phosphorylate and activate
SYK. SYK, in turn, phosphorylates and activates BTK. Activated BTK phosphorylates its
primary substrate, phospholipase C gamma 2 (PLCy2), leading to downstream events that
include calcium mobilization and activation of transcription factors like NF-kB, ultimately
promoting B-cell proliferation and survival.[5] Civorebrutinib directly inhibits BTK, blocking this
entire downstream cascade.
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Caption: Civorebrutinib inhibits the BCR signaling pathway by targeting BTK.
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Materials and Reagents

Item Vendor Recommended Catalog #
Ramos Cell Line (ATCC®

ATCC CRL-1596
CRL-1596™)
RPMI 1640 Medium Gibco 11875093
Fetal Bovine Serum (FBS), )

) Gibco 10082147

Heat-Inactivated
Penicillin-Streptomycin (10,000 )

Gibco 15140122
U/mL)
Civorebrutinib MedChemExpress HY-146313
Dimethyl Sulfoxide (DMSO), ) )

Sigma-Aldrich 276855
Anhydrous
Goat F(ab")2 Anti-Human IgM SouthernBiotech 2022-14
PathScan® Phospho-BTK ) )

] ] Cell Signaling Technology 7261

(Tyr223) Sandwich ELISA Kit
96-well Clear, Flat-Bottom, Cell )

Corning 3596
Culture Plates
Reagent Reservoirs VWR 89094-658

Experimental Protocols

Cell Culture

¢ Culture Ramos cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS

and 1% Penicillin-Streptomycin ("complete medium").

e Maintain cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO-.

o Keep cell density between 0.2 and 1.5 x 10° cells/mL. For experiments, use cells in the

logarithmic growth phase with >95% viability.
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Preparation of Compounds
e Prepare a 10 mM stock solution of Civorebrutinib in 100% DMSO. Aliquot and store at
-80°C.

e On the day of the experiment, thaw a stock aliquot and prepare serial dilutions (e.g., 10-
point, 1:3 dilution series) in complete medium.

e The final DMSO concentration in all wells, including vehicle controls, should be kept constant
and should not exceed 0.1%.

Assay Workflow

The overall experimental workflow involves cell plating, inhibitor treatment, BCR stimulation,
cell lysis, and detection of phosphorylated BTK via sandwich ELISA.
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Caption: Experimental workflow for the Civorebrutinib cell-based efficacy assay.
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Detailed Assay Protocol

o Cell Plating: Harvest and count Ramos cells. Resuspend in complete medium to a density of
4 x 10° cells/mL. Plate 50 puL (2 x 10° cells) into each well of a 96-well plate.

e Inhibitor Treatment: Add 50 uL of the prepared Civorebrutinib serial dilutions or vehicle
control (0.1% DMSO in medium) to the appropriate wells.

e Pre-incubation: Gently mix the plate and incubate for 2 hours at 37°C, 5% CO-.

e BCR Stimulation: Prepare a working solution of Goat F(ab’)2 Anti-Human IgM in complete
medium. Add 10 pL to each well to achieve a final concentration of 10 pg/mL. For
unstimulated controls, add 10 pL of medium.

» Stimulation Incubation: Incubate the plate for exactly 10 minutes at 37°C.

o Cell Lysis: Immediately after incubation, centrifuge the plate at 500 x g for 5 minutes.
Carefully aspirate the supernatant. Lyse the cells by adding 100 uL of the ELISA kit's lysis
buffer (supplemented with protease/phosphatase inhibitors) to each well. Incubate on ice for
15 minutes with gentle agitation.

o ELISA Protocol: Proceed with the PathScan® Phospho-BTK (Tyr223) Sandwich ELISA Kit
according to the manufacturer's instructions. Briefly, this involves adding the cell lysates to
the antibody-coated plate, followed by the addition of detection antibodies, substrate, and
stop solution.

o Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Presentation
Calculations
e Background Subtraction: Subtract the average absorbance of the blank wells from all other

readings.

e Percent Inhibition: Calculate the percentage of BTK phosphorylation inhibition for each
Civorebrutinib concentration using the following formula:
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% Inhibition = 100 * (1 - (Signal_Civo - Signal_Unstimulated) / (Signal_Stimulated -
Signal_Unstimulated))

o Signal_Civo: Absorbance from stimulated wells treated with Civorebrutinib.
o Signal_Unstimulated: Average absorbance from unstimulated, vehicle-treated wells.

o Signal_Stimulated: Average absorbance from stimulated, vehicle-treated wells.

e |C50 Determination: Plot the % Inhibition versus the log of the Civorebrutinib concentration.
Use a non-linear regression model (four-parameter variable slope) to fit the curve and
determine the IC50 value.

Sample Data

The following table presents representative data for the dose-dependent inhibition of BTK
phosphorylation in Ramos cells by Civorebrutinib.

Civorebrutinib Conc. (nM) Avg. Absorbance (450 nm) % Inhibition

0 (Unstimulated) 0.152 N/A

0 (Stimulated Vehicle) 1.875 0.0%
0.1 1.651 13.0%
0.3 1.288 34.1%
1.0 0.933 54.7%
3.0 0.479 81.0%
10.0 0.221 96.0%
30.0 0.165 99.2%
100.0 0.155 99.8%

Calculated IC50: 1.1 nM

Conclusion
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This application note provides a validated protocol for assessing the cellular potency of
Civorebrutinib. The assay is robust, reproducible, and can be adapted for high-throughput
screening of other kinase inhibitors that target the BCR signaling pathway. The detailed
methodology and clear data analysis pipeline make it a valuable tool for researchers in
oncology and immunology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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